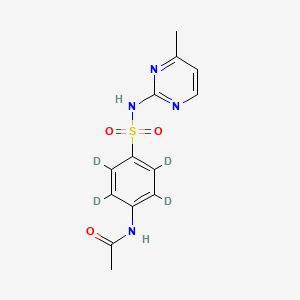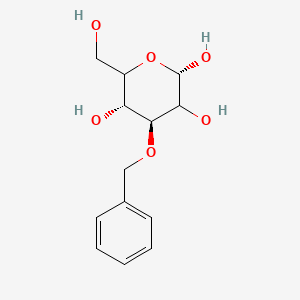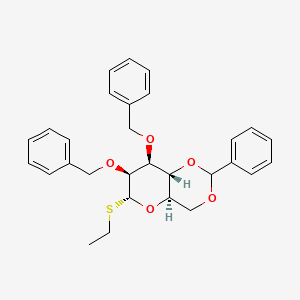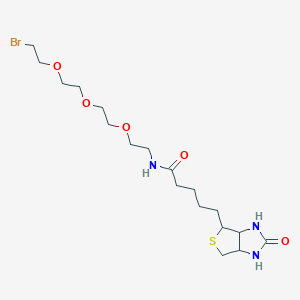![molecular formula C₁₈H₃₁N₃O₃S₂ B1139867 S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate CAS No. 353754-94-6](/img/structure/B1139867.png)
S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound appears to be related to biotin synthesis and derivatives, focusing on the regioselective chlorination and synthesis of thieno[3,4-d]imidazol-yl derivatives. These compounds have significant importance in medicinal chemistry, especially in the synthesis of vitamins like biotin, and potentially in the development of new pharmaceuticals.
Synthesis Analysis
Regioselective chlorination and synthesis techniques have been developed for compounds that serve as precursors in biotin synthesis. For example, regioselective chlorination of methyl groups in certain esters via reaction with sulfuryl chloride has been performed, leading to the development of key compounds in biotin (vitamin H) synthesis (Zav'yalov et al., 2006).
Molecular Structure Analysis
Structural properties of related compounds have been described, utilizing spectroscopic methods, crystallography, and computational chemistry approaches to elucidate the structure of novel compounds. This includes the use of X-ray crystallography and DFT calculations to infer the structures of derivatives (Ünver et al., 2009).
Chemical Reactions and Properties
Research on the reactivity and synthesis of imidazo[4,5‐e][1,3]thiazino[2,3‐c][1,2,4]triazine derivatives highlights innovative methods for the synthesis of complex molecules, involving Michael-type addition and subsequent intramolecular cyclization (Vinogradov et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as liquid-liquid equilibria of mixtures, have been studied to understand their behavior in various conditions. This includes the examination of mixtures with ionic liquids and alcohols, providing insight into the solubility and phase behavior of similar compounds (Heintz et al., 2005).
Chemical Properties Analysis
The chemical properties of related compounds, including their reactivity and potential for synthesis of novel derivatives, have been a focus of research. This includes studies on the synthesis of compounds with potential antibacterial and antitumor activities, highlighting the versatility of these chemical frameworks in medicinal chemistry applications (Rajanarendar et al., 2010).
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews critical tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These assays, based on spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples, underscoring the importance of understanding chemical reactions in various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Ethyl Glucuronide as a Biomarker
Research on ethyl glucuronide (EtG), a metabolite of ethanol, highlights its use as a reliable biomarker for long-term alcohol consumption habits. Biondi et al. (2019) review analytical methods for EtG testing in hair, discussing its diagnostic performance and the challenges of inter- and intra-laboratory variability (Biondi et al., 2019).
Ionic Liquids in Technology and Environmental Impact
The potential and environmental impact of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin for industrial use is discussed by Ostadjoo et al. (2018). They emphasize the need for comprehensive toxicity information before large-scale utilization (Ostadjoo et al., 2018).
Synthesis of Complex Organic Compounds
The synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones by Laroum et al. (2019) showcase the development of new compounds with significant biological and medicinal properties. This research exemplifies the advanced methodologies in organic synthesis that could apply to the compound (Laroum et al., 2019).
Eigenschaften
IUPAC Name |
S-ethyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13-,14-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAMBPFWKFYJOF-ZQIUZPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

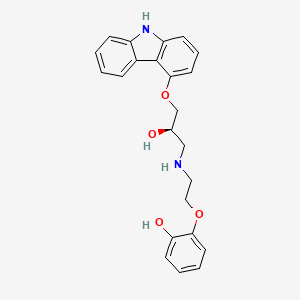

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


